molecular formula C16H15BrO4 B14720704 (4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone CAS No. 6342-93-4

(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone

Katalognummer: B14720704
CAS-Nummer: 6342-93-4
Molekulargewicht: 351.19 g/mol
InChI-Schlüssel: YPFLNXZMRKEHPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone is an organic compound that features a bromophenyl group and a trimethoxyphenyl group connected through a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2,3,4-trimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone involves its interaction with molecular targets such as tubulin and heat shock proteins. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis . Additionally, it can modulate the activity of various enzymes and receptors involved in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Bromophenyl)(3-methoxyphenyl)methanone
  • (2-Bromo-3,4,5-trimethoxyphenyl)methanol

Uniqueness

(4-Bromophenyl)(2,3,4-trimethoxyphenyl)methanone is unique due to the presence of both bromophenyl and trimethoxyphenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

6342-93-4

Molekularformel

C16H15BrO4

Molekulargewicht

351.19 g/mol

IUPAC-Name

(4-bromophenyl)-(2,3,4-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H15BrO4/c1-19-13-9-8-12(15(20-2)16(13)21-3)14(18)10-4-6-11(17)7-5-10/h4-9H,1-3H3

InChI-Schlüssel

YPFLNXZMRKEHPL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.